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Compound of Interest

Compound Name:
(2-Amino-4-phenylthiazol-5-yl)

(phenyl)methanone

Cat. No.: B094225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has created an urgent need for the

development of new antimicrobial agents. Thiazole derivatives have emerged as a promising

class of heterocyclic compounds, exhibiting a broad spectrum of activity against various

bacterial and fungal strains. This guide provides an objective comparison of the antimicrobial

performance of different thiazole derivatives, supported by experimental data from recent

studies.

Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thiazole derivatives is summarized below. The data,

presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from

several key studies. Lower MIC values indicate greater antimicrobial potency.
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Thiazole Derivative
Target
Microorganism

MIC (µg/mL) Reference

Compound 7e (2-[(1H-

Benzimidazol-2-

yl)thio]-N-[4-

(naphthalen-2-

yl)thiazol-2-

yl]propanamide)

Staphylococcus

aureus
1.95 [1]

Escherichia coli 3.9 [1]

Compound 7f (N-[4-

(4-

Chlorophenyl)thiazol-

2-yl]-2-[(1-methyl-1H-

tetrazol-5-

yl)thio]propanamide)

Staphylococcus

aureus
3.9 [1]

Escherichia coli 3.9 [1]

Compound 7i (2-

[Benzothiazol-2-

ylthio]-N-[4-(4-

chlorophenyl)thiazol-

2-yl]propanamide)

Candida parapsilosis 1.95 [1]

Candida glabrata 3.9 [1]

Compound 7j (2-[(1H-

Benzimidazol-2-

yl)thio]-N-[4-(4-

chlorophenyl)thiazol-

2-yl]propanamide)

Candida parapsilosis 1.95 [1]

Candida glabrata 3.9 [1]

(2-

(cyclopropylmethylide

ne)hydrazinyl)thiazole

derivatives

Candida albicans

(clinical isolates)
0.008–7.81 [2]
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2-hydrazinyl-4-phenyl-

1,3-thiazole

derivatives (7a, 7b,

7c)

Candida albicans

ATCC 10231
3.9 [3]

Benzo[d]thiazole

derivatives (14 and

15)

Gram-positive and

Gram-negative

bacteria

50-75 [4]

Acylhydrazones with

1,4-

phenylenebisthiazole

nucleus

Candida albicans, C.

parapsilosis, C. krusei

Activity comparable to

fluconazole
[5]

Experimental Protocols
The following is a generalized methodology for the determination of Minimum Inhibitory

Concentration (MIC) as described in the cited literature.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Preparation of Microbial Inoculum:

Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton

agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 24-48 hours.

Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to

the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired

inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3

CFU/mL for fungi).

Preparation of Thiazole Derivative Solutions:

The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl

sulfoxide (DMSO), to create a stock solution.

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate

using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
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Incubation:

An equal volume of the microbial inoculum is added to each well of the microtiter plate

containing the diluted thiazole derivatives.

The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours

for fungi.

Determination of MIC:

The MIC is determined as the lowest concentration of the thiazole derivative that

completely inhibits visible growth of the microorganism.

Mechanism of Action and Experimental Workflow
The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with

essential cellular processes in pathogens. For instance, some thiazole derivatives have been

shown to inhibit bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, or

fungal enzymes such as 14α-lanosterol demethylase, crucial for ergosterol biosynthesis.[6] The

general workflow for investigating these mechanisms is depicted below.
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Caption: Experimental workflow for the development of thiazole-based antimicrobial agents.

This guide highlights the significant potential of thiazole derivatives as a source of new

antimicrobial drugs. The structure-activity relationship studies are crucial in optimizing the

antimicrobial spectrum and potency of these compounds.[7] Further research, including in vivo

efficacy and toxicity studies, is warranted to translate these promising in vitro results into

clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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